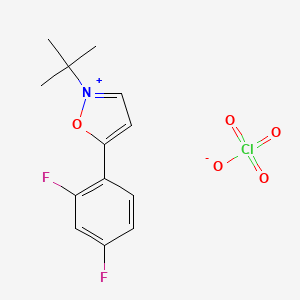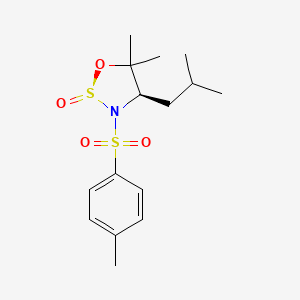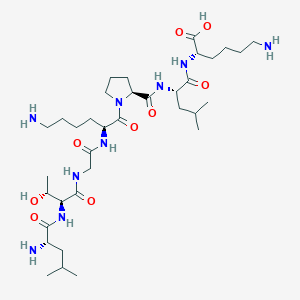![molecular formula C15H28 B14203407 7,7-Dibutylbicyclo[4.1.0]heptane CAS No. 849417-87-4](/img/structure/B14203407.png)
7,7-Dibutylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dibutylbicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes two butyl groups attached to the seventh carbon of the bicyclo[410]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibutylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with butyl lithium, followed by a series of steps to introduce the butyl groups at the seventh carbon position. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dibutylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
7,7-Dibutylbicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 7,7-Dibutylbicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its reactivity and potential applications. Detailed studies on its mechanism of action can provide insights into its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Dichlorobicyclo[4.1.0]heptane
- 7,7-Dibromobicyclo[4.1.0]heptane
- 7,7-Dimethylbicyclo[4.1.0]heptane
Uniqueness
7,7-Dibutylbicyclo[410]heptane is unique due to the presence of butyl groups, which influence its chemical properties and reactivity
Propiedades
Número CAS |
849417-87-4 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
7,7-dibutylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H28/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)15/h13-14H,3-12H2,1-2H3 |
Clave InChI |
QTJFXMOPBLUUHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C2C1CCCC2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)



![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)



![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
